Journal Name:Journal of Wine Economics
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Crucial correction of the Faix method for the determination of carbonyls in pyrolysis and hydrothermal liquefaction bio-oils with high nitrogen content
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.jaap.2023.106086
Accurate and reliable determination of carbonyl content in bio-oils from pyrolysis and hydrothermal liquefaction (HTL) of biomass is crucial not only for estimating the storage stability of the sample but also for creating an adequate design of the hydrotreatment process allowing long-term operation. The composition of bio-oils from various feedstocks can, however, significantly differ from woody bio-oils, which were utilized to develop the Faix method, the most frequently used for carbonyl determination. In this study, we present a limitation of this method when used for the analysis of bio-oils prepared from protein-rich biomass. These bio-oils are known to have a high nitrogen content, which can be present in the form of possibly interfering compounds. In this study, nitrogen interferences were identified, and a correction step mitigating the underestimation of carbonyl content was introduced. This novel approach was tested for 13 crude bio-oils prepared by pyrolysis or HTL from 10 different feedstocks with a wide range of nitrogen content. Besides crude bio-oils, five hydrotreated HTL oils from sewage sludge were also analyzed. For bio-oils or hydrotreated products with increased nitrogen content but containing less than 0.5 mmol/g of carbonyls, without the correction step, the method can provide zero and in extreme cases even negative values. Statistical analysis of results showed that the introduction of the correction step can be crucial for bio-oils containing more than 2 wt% of nitrogen and especially hydrotreated bio-oils from protein-rich biomass.
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Effective parameters on in-situ oil upgrading with nanocatalyst in large scale: Kinetics modeling
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.jaap.2023.106073
Thermal enhanced oil recovery (EOR) methods are the main techniques used to produce oil from heavy oil reservoirs. But this methods are associated with environmental challenges and do not reduce viscosity permanently. One of the new methods with less environmental challenges that can permanently improve oil quality and enhanced oil recovery is the in-situ oil upgrading with nanocatalyst. In the present study, effectiveness of the in-situ oil upgrading with nanocatalyst in improving the quality of oil and increasing the oil production have been investigated at a large-scale heavy oil reservoir with the aid of STARS simulator. Reactive flow was considered in the simulation by kinetic modelling of a reaction network with 5 pseudo-components. Also, effect of temperature and type of oil have been studied. Details on how to carry out reactions and changes in oil components over time have been investigated. In addition, steam flooding and in-situ oil upgrading with nanocatalyst were compared from the point of view of the amount of released CO2 gas and the required water. The results show that in-situ oil upgrading with nanocatalyst is a time-consuming process and causes a 40% increase in the cumulative production and 23.58% decrease in the density compared to the steam flooding.There is an optimum temperature (300 °C) for the in-situ oil upgrading process with nanocatalyst at which the maximum amount of oil is produced and has a better recovery on heavier oils. The major part of VR is converted into distillate in the heavier oil, while in the lighter oil, the dominant reaction was conversion of VR to VGO. In addition, in-situ oil upgrading with nanocatalyst reduces the required water and emission of CO2 compared to the steam flooding method and among the three factors of injection flow rate, temperature, and steam quality, the most effective factor to reduce environmental problems with the help of in-situ oil upgrading with nanocatalyst is injection flow rate.
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Nickel promoted Si-rich ZSM-5 nanocatalyst remarkably converts LDPE plastic waste to gasoline range hydrocarbons in a dual-bed semi-batch reactor at atmospheric pressure
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.jaap.2023.106051
Catalytic pyrolysis is an environmentally friendly recycling method, which has attracted remarkable attention due to worldwide issues of the production and accumulation of plastic wastes. In this work, the catalytic pyrolysis of Low-density polyethylene (LDPE) was carried out in a dual-bed semi-batch reactor over the Si-rich Ni/ZSM-5 nanocatalyst at atmospheric pressure. The parent nanocatalyst was prepared by hydrothermal technique and modified with nickel promoter (0–25 wt%). The properties of the nanocatalysts were characterized by XRD, FTIR, FE-SEM, EDX, TEM, BET, NH3-TPD, and TG-DTA techniques. The results showed the high crystallinity, spherical particles, and high specific surface area (376 m2g−1). The impact of operational conditions was evaluated to maximize the production of the high value-added compounds. The high percentage of the Ni promoter (25 wt%) led to the highest amount of gasoline range hydrocarbons (61%). The appropriate operational conditions were temperature of 525 °C, catalyst to plastic ratio of 1:20, and 2.5 ml min−1 nitrogen flow rate, resulting in the best product distribution: aromatics (39.4%), olefins (28.3%), and paraffins (15%). The reusability of the nanocatalyst showed high performance and more aromatic production. The characterization results of the used nanocatalyst confirmed the high stability through the pyrolysis reaction and lack of significant structural defect. The developed nanocatalyst represented the high activity through the pyrolysis of the real LDPE plastic waste, including the major product distribution in the gasoline range hydrocarbons.
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Microwave-assisted two-step pyrolysis of water hyacinth for the preparation of N-self-doped porous carbon
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.jaap.2023.106061
Biomass carbon, particularly heteroatom-doped porous carbon with additional pseudocapacitance, is widely used as an energy storage material. In this study, N-self-doped porous carbon enriched with hierarchical pore structures was prepared via microwave-assisted pyrolysis of water hyacinth. The porous carbon obtained at a heating power of 500 W and a final temperature of 700 °C (WPC-T7P5) has the highest specific surface area (SSA) of 2649 m2/g. In addition, WPC-T7P5 has abundant nitrogen-containing functional groups and a total N content of 2.73%. The carbon morphology and thermal stability show that the inorganic carbon content of WPC-T7P5 reaches 39.87% with a stable carbon structure. WPC-T7P5 possesses a specific capacitance of 374 F/g at 0.2 A/g and 254 F/g at 20 A/g, respectively, with a capacitance retention of 67.91%. A symmetrical supercapacitor based on WPC-T7P5 exhibits a maximum energy density of 8.09 Wh/kg at a power density of 50 W/kg. This study presents a novel microwave-assisted green technique to fabricate N-self-doped porous carbon.
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Comparing bed materials for fluidized bed steam cracking of high-density polyethylene: Olivine, bauxite, silica-sand, and feldspar
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-06-09 , DOI: 10.1016/j.jaap.2023.106049
Steam cracking in fluidized beds is an alternative method for producing valuable petrochemicals from plastic waste. Previous studies on the conversion of plastics in fluidized beds have revolved around non-catalytic cracking using silica sand as the bed material. On the other hand, studies on catalytic cracking have focused on the use of active materials such as olivine, bauxite, feldspar, and zeolites. The potential influence of the above-mentioned materials, in their natural or inactive state, on fluidized bed hydrocarbon cracking, is not well-documented in the literature. In this paper, steam cracking of polyethylene in a bubbling fluidized bed at 750 °C is investigated in the presence of four different natural ores: olivine, bauxite, silica sand, and feldspar. The paper compares the performance of the steam cracking process in terms of cracking severity, conversion, and product distribution among different hydrocarbon groups. The results show that there is only a marginal difference in cracking severity among the different bed materials, while the conversion remain relatively consistent, ranging from 93% to 95% (carbon.%). The yields of paraffins and carbon oxides are narrow, ranging from 15% to 16% and 3–4%, respectively, while the yields of light olefins and aromatics show a slightly wider range. The yield of olefins is in the range of 52–57%, and for aromatics, it ranges from 16% to 21%. The paper also discusses the potential impact of these bed materials on the cracking reactions, including their thermal and reactive interactions.
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A Review on Analysis of Biochar Produced from Microwave-Assisted Pyrolysis of Agricultural Waste Biomass
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.jaap.2023.106094
Every year the agricultural product processing industries produce large quantities of agricultural waste biomass (AWB). Whose disposal has become a serious issue concerning solid waste management due to environmental and health issues. Microwave-assisted pyrolysis (MAP) is an intriguing technology for producing valuable products from waste feedstocks. AWB is converted into a valuable product like biochar by using MAP. The conversion of AWB into biochar by MAP is influenced by several factors such as type of feedstock, pyrolysis temperature, residence time, pressure, heating rate, susceptor, particle size, and microwave power. However, no review article is available to understand the role of MAP on biochar production from AWB. The current review focused on understanding the fundamentals of biochar production. It also reviews the challenges in producing biochar process by compatible, acceptable, and sustainable and its future directions to gain economic benefits even at small-scale applications. The generation of biochar from MAP and its uses in agriculture are discussed. The current review would address the knowledge gap and highlight the critical implications in biochar production and applications.
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The occurrence and distribution of phenylated aromatic hydrocarbons and terphenyls during heating experiments of marine and lacustrine source rocks in a semi-open system
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.jaap.2023.106091
This study aimed to explore the presence and distribution of phenyl substituted polycyclic aromatic hydrocarbons (Ph-PAHs) and polyphenyls in one Middle Devonian marine carbonate sample from the Western Canada Sedimentary Basin and one Cretaceous lacustrine shale sample from the Songliao Basin by artificially heating them in a semi-open system. GC-MS analysis of residual extracts and expelled oils showed no trace of phenylnaphthalenes, terphenyls, phenylphenanthrenes and binaphthyls in original extract and low temperature pyrolysates, but these compounds emerged at high temperatures, indicating a pyrogenic origin. Compared to the lacustrine shale, the marine carbonate consistently exhibited higher concentrations of these compounds that are likely controlled by the depositional environment. The main reaction mechanisms involve consecutive reactions of free radicals, with phenylation of unsubstituted aromatic hydrocarbons being the predominant reaction under high thermal stress. While oxidized organic matter may facilitate the formation of Ph-PAHs and polyphenyls, they can be formed from any type of organic matter. The presence of metal oxidants was found to be unnecessary, as high temperatures alone were sufficient to promote the formation of these compounds. Thus, their occurrence indicates abnormal heating regardless of the maturity of the host rocks. Phenylnaphthalenes were produced earlier than other Ph-PAHs and polyphenyls. While stable Ph-PAH and terphenyl isomers increase with simulation temperature, thermal maturity parameters derived from phenyl-PAHs and polyphenyl are insensitive to maturity except for p-TrP/m-TrP, which increases almost linearly with temperature in Brightholme shale. Ph-PAHs and polyphenyls were found to be less thermodynamically stable than conventional PAHs. Under extremely high thermal stress, they lose hydrogen atoms and transform into more stable condensed PAHs. The study provides valuable insights into the occurrence of high abundance phenyl-aromatic and polyphenyl compounds in sedimentary organic matter, enhancing our understanding of these complex organic molecules.
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Pilot-scale flue gas pyrolysis system for organic and plastic wastes with improved liquid properties in a non-thermal plasma reactor
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-06-21 , DOI: 10.1016/j.jaap.2023.106062
A fast, oxidative pyrolysis system was developed to produce a pyrolysis liquid (PyOL) upgraded with a non-thermal plasma (NTP) reactor. In addition to the 1.8 million tonnes per annum of plastic wastes, large amounts of municipal solid waste in Malaysia end up in landfills, of which 40–60 % is organic or food waste. Organic and plastic wastes (OPW) can be used as carbon feedstocks for the pyrolysis process to produce PyOL, reducing the OPW disposal in landfills, and carbon emissions. However, the current pyrolysis methods use pure nitrogen, implying increased operational cost, and are commonly performed at the lab scale. In this study, flue gas was used for the pyrolysis of OPW at a pilot scale. The use of flue gas for PyOL production reduces the operational costs and lifecycle carbon emissions. Results show that the addition of a small percentage of plastics at the pyrolysis temperature of 350 °C increased the yield of liquid. However, large amounts of plastics resulted in significant material agglomeration. A disadvantage of PyOL is the degradation of properties with respect to storage time. Therefore, a NTP reactor was developed to improve the PyOL properties. After NTP treatment, the aromatic and carbonyl ester groups decrease, the calorific value increased, and certain chemical compounds increased in concentration. This study provides operational parameters for the pilot scale pyrolysis (and waste-to-energy) process, improving the technical viability of scaling-up such systems.
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Comparative study of temperature-programmed pyrolysis and two-step fast pyrolysis of oily sludge
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.jaap.2023.106097
Oily sludge (OS) is the main waste produced in the process of crude oil extraction, transportation, and refining. As a promising technology of OS treatment, pyrolysis can reduce pollutant emissions and fully recover resources. In this study, the pyrolysis characteristics and product quality of temperature-programmed pyrolysis (TPP) and two-step fast pyrolysis (TSFP) were investigated. For the TG analysis, the faster heating rate could promote the pyrolysis of OS and increase its weight loss rate. In TPP, the higher final pyrolysis temperature provided more energy, which made the CH bond and CC bond break, increased the gas yield and oil yield, and also increased the hydrogen component in the gas, but reduced the char yield. However, the lower final pyrolysis temperature could improve the calorific value of oil. In TSFP, the oil yield was mainly affected by the first step pyrolysis temperature (T1), and the oil yield was 30.9 % at T1 of 500 ℃. The gas yield was both affected by T1 and the second step pyrolysis temperature (T2), and the gas yield could reach a maximum of 32.5 % at 550 ℃ (T1) × 800 ℃ (T2), which was 46.9 % higher than that of TPP (700 ℃, 22.1 %). This was due to the fact that as the T2 rose, the macromolecular components broke down, promoting the generation of gas. In TSFP, the hydrogen component in the gas was the most at 500 ℃ (T1) × 800 ℃ (T2). Compared with TPP, the total calorific value of the available products (oil and hydrogen) could be increased by TSFP, which increased the energy utilization efficiency. This study is expected to provide a theoretical basis for the industrial application of TSFP.
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Advances in low carbon cokemaking – Influence of alternative raw materials and coal properties on coke quality
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.jaap.2023.106083
The steel industry is one of the largest industrial carbon dioxide emitters, accounting for up to 7% of global emissions. Increasingly stringent global carbon emission regulations are prompting the steel and coal industries to explore and implement carbon abatement strategies through both the incremental development of current technologies and the incorporation of new, innovative ones. This paper reviews the current status and future development of sustainable cokemaking, aiming to identify suitable carbonaceous materials for partial coal displacement in metallurgical coking blends and the desirable properties of coals which facilitate such displacements. Results from works pertaining to the influence of renewable and waste additions on the thermoplastic properties of coal blends and the quality of resulting cokes are included. This includes the mechanism of interaction between various additives and metallurgical coal and the influence on the coking behavior, microstructural and microtextural transformation, and ash chemistry during cokemaking. The sustainability of incorporating certain carbonaceous additives in blends on a commercial scale has also been evaluated. Efforts were made to draw correlations from literature data regarding the impact of coal property parameters on the carrying capacity of coal in blends with renewable biomass feedstocks and other waste additives. The review has identified the knowledge gaps and future research needs in sustainable cokemaking.
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